4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate
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Overview
Description
4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a phenylimino group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate typically involves the condensation of 4-aminobenzaldehyde with cinnamic acid or its derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenyl acrylate
- Cinnamic acid derivatives
- Benzylideneaniline
Uniqueness
4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate is unique due to the presence of both the imine and cinnamate ester functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Properties
CAS No. |
920492-09-7 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[4-(phenyliminomethyl)phenyl] prop-2-enoate |
InChI |
InChI=1S/C16H13NO2/c1-2-16(18)19-15-10-8-13(9-11-15)12-17-14-6-4-3-5-7-14/h2-12H,1H2 |
InChI Key |
NMXBIAPQIHUMAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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